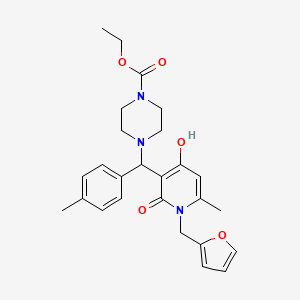

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate

Description

The compound Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a multifunctional heterocyclic molecule featuring:

- A piperazine-1-carboxylate core substituted with an ethyl ester.

- A 2-oxo-1,2-dihydropyridin-3-yl moiety functionalized with a furan-2-ylmethyl group, a p-tolyl (4-methylphenyl) group, and a hydroxyl at position 2.

However, direct biological data for Compound A are absent in the provided evidence; thus, comparisons rely on structural and cheminformatic principles.

Properties

IUPAC Name |

ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5/c1-4-33-26(32)28-13-11-27(12-14-28)24(20-9-7-18(2)8-10-20)23-22(30)16-19(3)29(25(23)31)17-21-6-5-15-34-21/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKMBKBHRDFNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 465.55 g/mol. Its structure includes a piperazine moiety, a furan ring, and a pyridine derivative, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that derivatives of pyridine and piperazine exhibit antimicrobial properties against various pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors .

- Antioxidant Properties : Compounds containing furan and hydroxyl groups are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is vital for protecting cells from damage caused by free radicals.

- Cytotoxic Effects : Research has shown that similar compounds can induce apoptosis in cancer cells. The ability of this compound to interact with cellular pathways suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar compounds, it was found that derivatives with furan and piperazine structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess comparable efficacy .

Case Study: Antioxidant Activity

A comparative analysis of furan-containing compounds demonstrated their ability to scavenge free radicals effectively. This compound was shown to significantly reduce malondialdehyde levels in treated cell cultures, indicating its potential as an antioxidant agent.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that derivatives of piperazine and pyridine exhibit antimicrobial properties against various pathogens. The furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors. For instance, studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal activities.

2. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Similar derivatives have shown significant antioxidant activity, with IC50 values ranging from 10–20 µg/mL against free radicals like DPPH and ABTS . This suggests that the compound could be effective in mitigating oxidative damage in biological systems.

3. Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies on various cancer cell lines demonstrated significant cytotoxicity, with mechanisms linked to apoptosis induction and inhibition of key signaling pathways critical for cancer cell proliferation . For example, one study reported an IC50 value of 4.36 µM against HCT 116 colon cancer cells.

4. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. Mechanisms involve modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses.

Case Studies

Case Study 1: Anticancer Efficacy

In a study by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Properties

A study published in MDPI explored the neuroprotective potential of related compounds through in vivo models. Results indicated that these compounds significantly reduced neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations:

- Heterocyclic Diversity: Compound A’s dihydropyridinone and furan groups distinguish it from analogues with pyridazine (e.g., ) or benzodiazepine (e.g., ) cores.

- Substituent Effects : The p-tolyl group in Compound A may enhance lipophilicity compared to electron-withdrawing substituents (e.g., sulfonyl in ), influencing membrane permeability.

Cheminformatic and Activity Comparisons

The similar property principle posits that structural similarity correlates with bioactivity. Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto similarity indices , Compound A can be compared to known bioactive analogues:

Hypothetical Activity Predictions (Based on ):

Notes:

- Fluorophenyl vs. p-Tolyl : Fluorophenyl substituents (e.g., in ) often enhance binding to neurotransmitter receptors, while p-tolyl may favor kinase inhibition due to hydrophobic interactions.

- Dihydropyridinone vs. Pyridazine: The former is associated with anti-inflammatory or antiviral activity, whereas pyridazines are linked to cardiovascular applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how can they be experimentally confirmed?

- The compound combines a dihydropyridinone core, a furan-2-ylmethyl group, a p-tolyl substituent, and a piperazine-carboxylate moiety. Structural confirmation requires:

- NMR spectroscopy (1H/13C) to assign proton environments and verify substituent positions.

- X-ray crystallography for 3D conformation analysis, particularly for the dihydropyridinone ring’s lactam configuration and spatial arrangement of substituents .

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What synthetic strategies are recommended for multi-step synthesis of this compound?

- A typical approach involves:

Dihydropyridinone core formation : Cyclocondensation of β-keto esters with urea derivatives under acidic conditions.

Substituent introduction : Alkylation (e.g., furan-2-ylmethyl group) via nucleophilic substitution or Mitsunobu reactions.

Piperazine coupling : Carbamate formation using ethyl chloroformate under inert conditions .

- Critical parameters : Solvent polarity (DMF vs. THF), temperature control (0–60°C), and catalysts (e.g., EDCI/HOBt for amide bonds) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.

- Analytical monitoring : HPLC with UV detection (λ = 254 nm) to track degradation products.

- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Case example : Discrepancies in IC50 values for kinase inhibition may arise from:

- Assay conditions : ATP concentration variations (1–10 mM) affecting competitive binding.

- Protein source : Recombinant vs. native enzyme purity (validate via SDS-PAGE).

- Data normalization : Use Z’-factor scoring to account for false positives/negatives .

- Recommended protocol : Replicate assays in triplicate with internal controls (e.g., staurosporine as a reference inhibitor).

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

- Structural modifications :

- LogP adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility; monitor via shake-flask method.

- Metabolic stability : Replace labile ester groups (e.g., ethyl carboxylate) with tert-butyl or PEG-linked analogs .

- In silico tools : Use molecular docking (AutoDock Vina) to predict binding affinity changes post-modification .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- SAR workflow :

Analog synthesis : Vary substituents (e.g., p-tolyl → 2-fluorophenyl; furan → thiophene).

Biological screening : Test against target panels (e.g., kinases, GPCRs) using fluorescence polarization or SPR.

Data clustering : Apply principal component analysis (PCA) to correlate structural features with activity .

- Example findings : Piperazine N-substitution enhances blood-brain barrier penetration in neuroactive analogs .

Key Methodological Notes

- Contradiction handling : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Advanced characterization : Employ LC-MS/MS for metabolite identification in stability studies .

- Ethical compliance : Adhere to non-human research guidelines per institutional protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.